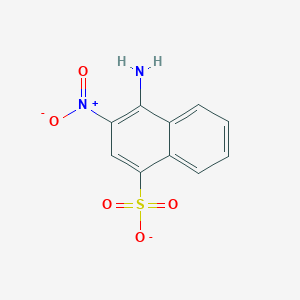

4-Amino-3-nitronaphthalene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-アミノ-3-ニトロナフタレン-1-スルホン酸はナフタレンから誘導された有機化合物であり、アミノ基、ニトロ基、スルホン酸基が存在することを特徴としています。 この化合物は無色の固体であり、主に染料やその他の化学中間体の合成における前駆体として使用されます .

準備方法

合成経路と反応条件

4-アミノ-3-ニトロナフタレン-1-スルホン酸の合成は、通常、ナフタレンのニトロ化、続いてスルホン化とアミノ化を含む。このプロセスを以下に要約する。

ニトロ化: ナフタレンは、濃硝酸と硫酸の混合物を使用してニトロ化されて、1-ニトロナフタレンを生成する。

スルホン化: ニトロナフタレンは次に、発煙硫酸を使用してスルホン化され、スルホン酸基が導入されて、4-ニトロナフタレン-1-スルホン酸となる。

アミノ化: 最後に、ニトロ基は、塩酸の存在下で鉄粉などの還元剤を使用してアミノ基に還元され、4-アミノ-3-ニトロナフタレン-1-スルホン酸が得られる.

工業的製造方法

4-アミノ-3-ニトロナフタレン-1-スルホン酸の工業的製造は、同様の合成経路に従うが、より大規模に行われ、反応条件を最適化して、高収率と高純度を確保する。 連続フローリアクターと自動化システムを使用することで、品質と効率の一貫性を維持するのに役立つ .

化学反応の分析

反応の種類

4-アミノ-3-ニトロナフタレン-1-スルホン酸は、以下を含むさまざまな化学反応を受ける。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できる。

酸化: アミノ基は、過マンガン酸カリウムなどの酸化剤を使用してニトロ基またはその他の酸化状態に酸化できる。

一般的な試薬と条件

還元: パラジウム触媒を使用した水素ガス、または塩酸を使用した鉄粉。

酸化: 過マンガン酸カリウムまたはその他の強力な酸化剤。

置換: 水酸化物イオンやアミンなどの求核剤.

生成される主な生成物

還元: 4-アミノ-3-ヒドロキシ-ナフタレン-1-スルホン酸。

酸化: 4-ニトロ-3-ヒドロキシ-ナフタレン-1-スルホン酸。

4. 科学研究への応用

4-アミノ-3-ニトロナフタレン-1-スルホン酸は、科学研究でいくつかの用途がある。

化学: 染料と顔料の合成における前駆体として使用される。

生物学: 酵素相互作用の研究と蛍光プローブとして使用される。

医学: 抗菌特性の可能性と医薬品開発のための構成要素として調査されている。

科学的研究の応用

4-Amino-3-nitronaphthalene-1-sulfonate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

Medicine: Investigated for its potential antimicrobial properties and as a building block for drug development.

Industry: Utilized in the production of colorants for textiles and other materials

作用機序

4-アミノ-3-ニトロナフタレン-1-スルホン酸の作用機序には、さまざまな分子標的と経路との相互作用が含まれる。例えば、その抗菌活性は、細菌の細胞壁合成とタンパク質機能を阻害する能力によるものである。 この化合物のスルホン酸基は、その溶解性を高め、生物学的分子との相互作用を促進する .

6. 類似化合物の比較

4-アミノ-3-ニトロナフタレン-1-スルホン酸は、以下のような他のアミノナフタレンスルホン酸と比較できる。

1-アミノナフタレン-4-スルホン酸: 酸性赤色染料の前駆体として使用される。

1-アミノナフタレン-5-スルホン酸: プルプリン酸の合成における使用で知られている。

2-アミノナフタレン-1-スルホン酸: 顔料レッド49の製造に使用される.

4-アミノ-3-ニトロナフタレン-1-スルホン酸の独自性は、官能基の組み合わせにあり、これは明確な化学反応性と用途をもたらす .

類似化合物との比較

4-Amino-3-nitronaphthalene-1-sulfonate can be compared with other aminonaphthalenesulfonic acids, such as:

1-Aminonaphthalene-4-sulfonic acid: Used as a precursor to acid red dyes.

1-Aminonaphthalene-5-sulfonic acid: Known for its use in the synthesis of purpurin acid.

2-Aminonaphthalene-1-sulfonic acid: Utilized in the production of pigment red 49.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and applications .

特性

分子式 |

C10H7N2O5S- |

|---|---|

分子量 |

267.24 g/mol |

IUPAC名 |

4-amino-3-nitronaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8N2O5S/c11-10-7-4-2-1-3-6(7)9(18(15,16)17)5-8(10)12(13)14/h1-5H,11H2,(H,15,16,17)/p-1 |

InChIキー |

IRAFAUPOUKQIQL-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])S(=O)(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11726693.png)

![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)

![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)

![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)